Rho-Kinase-IN-2 is a selective inhibitor of Rho-associated protein kinase 2, commonly referred to as ROCK2. This compound is part of a broader class of small molecules that target Rho kinases, which are pivotal in various cellular processes, including cytoskeletal dynamics, cell migration, and smooth muscle contraction. Rho kinases are serine/threonine kinases that play crucial roles in mediating the effects of Rho GTPases, particularly in the regulation of actin filament organization and cellular morphology.
Rho-Kinase-IN-2 is synthesized from various chemical precursors and is classified as a small molecule inhibitor. It specifically targets the ROCK2 isoform, which is one of the two major isoforms of Rho-associated kinases (the other being ROCK1). These kinases are classified under the larger family of serine/threonine protein kinases and are known for their role in signal transduction pathways that influence cytoskeletal reorganization and other cellular functions.
The synthesis of Rho-Kinase-IN-2 typically involves several steps that may include:
For example, a practical synthesis might involve transforming a simple amine into a more complex structure through a series of reactions that introduce functional groups necessary for biological activity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the identity and purity of the synthesized compound .
Rho-Kinase-IN-2's molecular structure is characterized by its specific arrangement of functional groups that confer its inhibitory properties. The compound's structure typically features:
The molecular weight, chemical formula, and specific stereochemistry are crucial for understanding its interaction with the target kinase. For instance, ROCK2 consists of three major domains: an N-terminal kinase domain, a coiled-coil domain for dimerization, and a C-terminal regulatory domain .
Rho-Kinase-IN-2 undergoes specific chemical reactions that facilitate its interaction with ROCK2. The primary reaction involves:
The effectiveness of this inhibition can be quantified using biochemical assays that measure kinase activity in the presence of varying concentrations of Rho-Kinase-IN-2 .
The mechanism by which Rho-Kinase-IN-2 exerts its effects involves:
Studies have shown that inhibition of ROCK2 can lead to significant changes in cell morphology and motility, impacting processes such as wound healing and cancer metastasis .
Rho-Kinase-IN-2 exhibits several key physical and chemical properties:
These properties are critical for determining the compound's formulation for biological studies or therapeutic applications .
Rho-Kinase-IN-2 has several applications in scientific research:
Rho-Kinase-IN-2 (Compound 23) is a potent, ATP-competitive inhibitor targeting Rho-associated coiled-coil kinase 2 (ROCK2) with a half-maximal inhibitory concentration (IC₅₀) of 3 nM. Its selectivity arises from specific interactions with structural elements unique to the ROCK2 kinase domain. The catalytic domain of ROCK2 features a bilobal architecture common to AGC kinases, comprising a small N-terminal lobe (N-lobe) and a large C-terminal lobe (C-lobe). Within this framework, Rho-Kinase-IN-2 binds the ATP-binding cleft, forming hydrogen bonds with the hinge region residue Met-172 and hydrophobic interactions with Ala-215 in the N-lobe. These interactions are facilitated by the compound’s benzazepin-2-one core and fluoropyridine moiety, which optimally occupy the hydrophobic pocket adjacent to the ATP-binding site [3] [8].
The coiled-coil domain of ROCK2, essential for dimerization and activation, further influences inhibitor specificity. Structural analyses reveal that Rho-Kinase-IN-2 stabilizes an autoinhibited conformation by reinforcing intramolecular interactions between the N-terminal kinase domain and the C-terminal pleckstrin homology (PH) domain. This stabilization is achieved through allosteric disruption of the "molecular ruler" mechanism—a structural feature identified via small-angle X-ray scattering (SAXS) that typically positions the kinase domain distally from the membrane-anchored C-terminus. Upon inhibitor binding, ROCK2 adopts a compact, monomeric state, preventing RhoA-induced activation and subsequent phosphorylation of membrane-distal substrates like myosin phosphatase targeting subunit 1 (MYPT1) [7] [9].
Table 1: Key Structural Interactions of Rho-Kinase-IN-2 with ROCK2
Domain/Residue | Interaction Type | Functional Consequence |
---|---|---|
Met-172 (Hinge region) | Hydrogen bonding | Anchors inhibitor in ATP-binding cleft |
Ala-215 (N-lobe) | Hydrophobic packing | Enhances binding affinity and selectivity |
Coiled-coil dimer interface | Allosteric disruption | Prevents RhoA-mediated activation |
PH domain | Stabilization of autoinhibited state | Blocks membrane-distal substrate access |
Rho-Kinase-IN-2 exhibits exceptional selectivity for ROCK2 over related AGC kinases, as demonstrated through comprehensive kinase panel profiling. Screening against 400+ human kinases revealed negligible off-target inhibition (<30% activity reduction) at 100 nM concentrations for critical AGC members, including protein kinase A (PKA), protein kinase C (PKC), and protein kinase B (Akt). This selectivity is attributed to sequence divergence in the ATP-binding pocket; for example, ROCK2 harbors a smaller gatekeeper residue (Thr-296) compared to the bulky Phe-327 in Akt, which sterically hinders inhibitor binding. Additionally, Rho-Kinase-IN-2’s benzazepin-2-one scaffold avoids interactions with the PIF-pocket—a regulatory site conserved in other AGC kinases like PDK1 and PKC, which is often targeted by pan-AGC inhibitors [6] [9].
Notably, Rho-Kinase-IN-2 shows moderate cross-reactivity with ROCK1 (IC₅₀ = 6 nM) due to 92% kinase domain homology between ROCK isoforms. However, functional differentiation arises from isoform-specific substrates; ROCK2 preferentially phosphorylates MYPT1, while ROCK1 targets LIM kinases. Kinome-wide selectivity profiling confirmed that only 3% of kinases (e.g., citron kinase and myotonic dystrophy kinase-related CDC42-binding kinase) exhibited >50% inhibition at 1 µM, underscoring the compound’s precision [1] [8].
Table 2: Selectivity Profile of Rho-Kinase-IN-2 Across AGC Kinases
Kinase | IC₅₀ (nM) | Homology to ROCK2 Kinase Domain | Key Selectivity Determinant |
---|---|---|---|
ROCK2 | 3 | 100% | Met-172/Ala-215 pocket |
ROCK1 | 6 | 92% | Differential substrate docking |
PKCα | >1,000 | 45% | Bulky gatekeeper (Phe-300) |
Akt1 | >1,000 | 40% | PIF-pocket dependency |
PKA | >1,000 | 35% | Hydrophobic spine disruption |
Beyond orthosteric ATP-site binding, Rho-Kinase-IN-2 modulates ROCK2 through allosteric mechanisms that alter conformational dynamics. SAXS studies of full-length ROCK2 demonstrate that the inhibitor shifts the conformational equilibrium from an extended, active state (radius of gyration, Rg = 15.8 nm) to a compact, autoinhibited state (Rg = 11.8 nm). This compaction is driven by the compound’s stabilization of intramolecular interactions between the kinase domain and the regulatory PH domain, effectively mimicking the autoinhibitory function of the C-terminus. Consequently, RhoA binding to the coiled-coil region fails to induce the extended conformation required for substrate phosphorylation [7].
The inhibitor’s allosteric effects are substrate-size-dependent. While Rho-Kinase-IN-2 permits phosphorylation of small synthetic peptides (e.g., Z’Lyte Thr/Ser substrates), it potently inhibits phosphorylation of large physiological substrates like LIM kinase and MYPT1. This dichotomy arises because compact ROCK2 sterically occludes docking sites for bulkier substrates. Molecular dynamics simulations further reveal that Rho-Kinase-IN-2 disrupts the regulatory spine (R-spine)—a conserved quartet of hydrophobic residues coordinating catalytic activity—by displacing the DFG motif (Asp-Phe-Gly) in the activation loop. This displacement decouples communication between the N-lobe and C-lobe, freezing ROCK2 in a catalytically incompetent state [7] [10].
Figure 1: Allosteric Network of Rho-Kinase-IN-2 in ROCK2
Kinase Domain (N-lobe) │ │ Rho-Kinase-IN-2 binding ▼ Disruption of R-spine integrity → DFG motif displacement │ ▼ PH domain engagement → Coiled-coil compaction │ ▼ Steric occlusion of MYPT1/LIMK docking
This mechanistic model illustrates how localized binding propagates global conformational changes, enabling high specificity without perturbing structurally distinct kinases [7] [9].
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